2-[2-(Dimethylamino)ethoxy]fluoren-9-one
Description
2-[2-(Dimethylamino)ethoxy]fluoren-9-one is a fluorenone derivative featuring a dimethylaminoethoxy substituent at the 2-position of the fused aromatic ring system. The dimethylamino group introduces basicity, while the ethoxy linker provides conformational flexibility. This compound is structurally related to antiviral agents like Tilorone and shares functional groups with therapeutics such as Tamoxifen. Its physicochemical properties, including solubility and lipophilicity, are influenced by the protonation state of the dimethylamino group and the electron-withdrawing fluorenone core .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(2)9-10-20-12-7-8-14-13-5-3-4-6-15(13)17(19)16(14)11-12/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRXYOCDXEQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxygenation of Fluorene to Fluorenone
The process begins with fluorene (C₁₃H₁₀), which undergoes oxygenation in dimethylformamide (DMF) with potassium hydroxide (KOH) under an oxygen atmosphere. This step converts fluorene to 9-fluorenone (C₁₃H₈O) via base-mediated oxidation. Key parameters include:
Nitration to 2,7-Dinitrofluorenone
9-Fluorenone is nitrated using a mixed acid system (H₂SO₄:HNO₃, 1:1) at 120°C for 24 hours. This regioselective nitration introduces nitro groups at the 2- and 7-positions:
Reduction to 2,7-Diaminofluorenone
The dinitro intermediate is reduced using iron powder and hydrochloric acid in an ethanol-water mixture. This step generates 2,7-diaminofluorenone:
Alkylation with 2-Bromo-N,N-dimethylethylamine
The final step involves alkylating 2-hydroxyfluorenone with 2-bromo-N,N-dimethylethylamine hydrobromide in acetonitrile under reflux:
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Conditions : Acetonitrile, reflux
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Yield : ~75–85% (estimated from analogous diethylaminoethoxy synthesis).
Advantages :
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No column chromatography required in early steps.
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High regioselectivity in nitration.
Challenges :
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Handling corrosive mixed acids.
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Sensitivity of diazonium intermediates to temperature.
Alternative Route: Direct Alkylation of 2-Hydroxyfluorenone
Synthesis of 2-Hydroxyfluorenone
2-Hydroxyfluorenone is prepared via Friedel-Crafts acylation or directed ortho-metalation, though these methods are less common than the diazotization route.
Alkylation with 2-(Dimethylamino)ethyl Chloride
2-Hydroxyfluorenone reacts with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF:
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Conditions : DMF, 80°C, 12–24 hours
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Yield : ~60–70% (extrapolated from similar reactions).
Advantages :
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Fewer synthetic steps.
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Avoids hazardous nitration and reduction.
Challenges :
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Lower regioselectivity if multiple hydroxyl groups are present.
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Requires purification via column chromatography.
Industrial-Scale Optimization
Continuous Flow Nitration
Modern facilities employ continuous flow reactors for nitration to enhance safety and yield:
Catalytic Hydrogenation
Replacing Fe/HCl with catalytic hydrogenation (Pd/C, H₂) for nitro reduction improves scalability:
Comparative Analysis of Methods
| Parameter | Multi-Step Synthesis | Direct Alkylation |
|---|---|---|
| Steps | 5 | 2 |
| Yield (Overall) | ~60% | ~50% |
| Purification Needs | Minimal | Column chromatography |
| Scalability | High | Moderate |
| Hazardous Reagents | H₂SO₄, HNO₃, Fe | Base, alkylating agent |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: The dimethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]fluoren-9-one is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]fluoren-9-one involves its interaction with specific molecular targets. The dimethylaminoethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in research applications.
Comparison with Similar Compounds
Tilorone Hydrochloride
Structure: 2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride . Key Differences:
- Substitution Pattern: Tilorone has two diethylaminoethoxy groups at the 2- and 7-positions, whereas the target compound has a single dimethylaminoethoxy group.
- Biological Activity: Tilorone’s bis-substitution enhances its antiviral efficacy against RNA and DNA viruses, likely due to increased intercalation or receptor binding. The dimethylaminoethoxy analog may exhibit reduced potency due to fewer interaction sites .
2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one Hydrochloride (CAS 1734-90-3)
Structure: Single diethylaminoethoxy substituent at the 2-position . Key Differences:
- Amino Group: Diethylamino vs. dimethylamino. The larger ethyl groups enhance lipophilicity (logP ~3.2 vs. ~2.8 estimated for dimethyl), affecting metabolic stability and clearance.
- Applications : Used in Tilorone production, indicating its role as a synthetic intermediate. The dimethyl analog may serve similar purposes but with altered pharmacokinetics .
Tamoxifen Substituent Analogs
Structure: (Z)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene . Key Differences:
- Scaffold: Tamoxifen’s triphenylethylene core vs. fluorenone. The dimethylaminoethoxy group in Tamoxifen is critical for estrogen receptor modulation, while the fluorenone derivative’s planar structure may favor DNA intercalation or enzyme inhibition.
- Fluorenone derivatives may lack this metabolic pathway, reducing genotoxicity risks .
2-(Methylamino)-9H-fluoren-9-one (CAS 2915-84-6)
Structure: Methylamino group at the 2-position . Key Differences:
- Substituent Size: Methylamino is smaller than dimethylaminoethoxy, reducing steric hindrance but limiting hydrogen-bonding capacity.
- Basicity: pKa of methylamino (~9.5) vs. dimethylamino (~8.5), affecting ionization and solubility under physiological conditions.
2,3-Dimethoxy-fluoren-9-one (CAS 2041-27-2)
Structure : Methoxy groups at the 2- and 3-positions .
Key Differences :
- Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing the fluorenone ring. Dimethylaminoethoxy is electron-donating inductively but can be protonated, switching to electron-withdrawing effects.
- Reactivity: Methoxy derivatives are less basic, limiting ionic interactions compared to protonated dimethylaminoethoxy analogs.
Q & A
Q. What are the optimized synthetic routes for 2-[2-(dimethylamino)ethoxy]fluoren-9-one, and how do reaction parameters influence yield and purity?
The synthesis typically begins with nucleophilic substitution of 9H-fluoren-9-one with dimethylaminoethanol under controlled conditions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) achieves >95% purity . Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol, requiring strict pH control (pH 2–3) to prevent decomposition .
Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?
Structural validation employs:
- NMR : H and C NMR confirm substitution patterns (e.g., fluorenone C=O at ~190 ppm, dimethylamino protons at δ 2.2–2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 296.18 (M+H) .
- X-ray Crystallography : Resolves the hydrochloride salt’s crystal lattice, showing hydrogen bonding between Cl and the dimethylamino group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Halogenated organic waste containers for hydrochloride salts, neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the dimethylaminoethoxy substituent influence the compound’s biological activity in antitumor studies?
Substituent positioning (e.g., 2- vs. 7-position) modulates DNA intercalation efficiency. For example:
- Electron-Withdrawing Groups : 9-Nitro or 9-chloro derivatives increase cytotoxicity in P388 leukemia cells (IC < 1 μM) by enhancing DNA binding.
- Steric Effects : Bulky groups at the 2-position reduce activity due to hindered planar stacking with DNA base pairs .
| Substituent Position | Cytotoxicity (IC, μM) | Target Cancer Cell Line |
|---|---|---|
| 2-(Dimethylamino)ethoxy | 2.3 ± 0.4 | Lewis Lung Carcinoma |
| 7-Methoxy | 0.8 ± 0.2 | L1210 Leukemia |
| Data adapted from antitumor SAR studies . |
Q. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?
Discrepancies in antiviral efficacy (e.g., against RNA vs. DNA viruses) arise from:
- Dosing Regimens : Prophylactic administration (24h pre-infection) shows higher efficacy than therapeutic dosing in murine models .
- Solubility Variability : Hydrochloride salts exhibit better aqueous solubility (>10 mg/mL) than free bases, impacting in vivo bioavailability . Resolving these requires standardized assays (e.g., fixed cell lines, uniform infection protocols) and pharmacokinetic profiling .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- DFT Calculations : Predict hydrolysis susceptibility of the ether linkage at pH < 3 or > 10.
- Accelerated Stability Studies : Storage at 40°C/75% RH for 6 months shows <5% degradation when protected from light .
Methodological Recommendations
- Synthetic Scale-Up : Use flow chemistry for reproducible gram-scale synthesis, minimizing exothermic risks .
- Bioactivity Screening : Pair in vitro cytotoxicity assays (MTT) with in vivo xenograft models to validate therapeutic windows .
- Stability Testing : Employ HPLC-PDA to track degradation products, especially under oxidative stress (HO/UV exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
